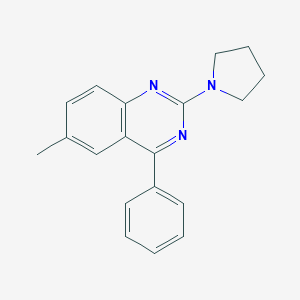
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline (MPQ) is a chemical compound that has been of interest to researchers due to its potential as a therapeutic agent. MPQ belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities.
Applications De Recherche Scientifique
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis.
Biochemical and Physiological Effects
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been found to inhibit the proliferation and migration of cancer cells. In addition, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its high potency and selectivity. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. One area of research is the development of more efficient synthesis methods for 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. Another area of research is the investigation of the potential use of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline and its potential side effects.
Conclusion
In conclusion, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Future research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-4-phenylquinazoline-2-carboxylic acid ethyl ester. This intermediate is then reacted with methylamine and paraformaldehyde to form 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline.
Propriétés
IUPAC Name |
6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOJFNKMCGMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B381099.png)
![4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B381102.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)
![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)
![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)
![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol](/img/structure/B381113.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B381115.png)
![1-[(4-Tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381116.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)
![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol](/img/structure/B381120.png)
![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381121.png)